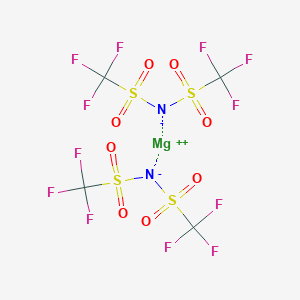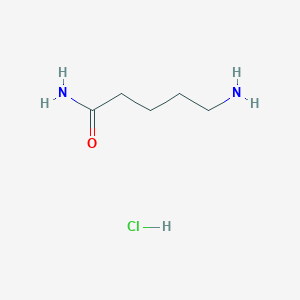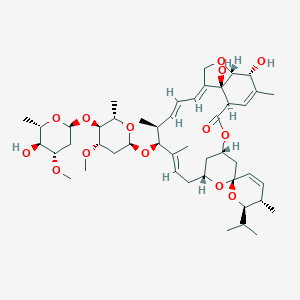
Bis(trifluorometilsulfonil)imida de magnesio
Descripción general
Descripción
Magnesium Bis(trifluoromethane Sulfone)imide is a salt that is used in the synthesis of a polymeric gel electrolyte system. Coupled with poly(ethylene oxide)-modified polymethacrylate (PEO-PMA), the gel electrolyte exhibits great characteristics such as flexibility and mechanical strength.
Aplicaciones Científicas De Investigación
Catalizador en Síntesis Orgánica
Bis(trifluorometilsulfonil)imida de magnesio es un ácido de Lewis de magnesio fuerte y se utiliza como catalizador en la síntesis orgánica . Puede facilitar varias reacciones orgánicas, mejorando la eficiencia y selectividad de estos procesos.
Acetilación de Fenoles y Alcoholes
Este compuesto se puede utilizar como catalizador inorgánico en la acetilación de fenoles y alcoholes . Este proceso es crucial en la producción de ésteres y éteres, que son importantes en productos farmacéuticos y fragancias.
Aminólisis de Lactonas con Aminas
This compound puede catalizar la aminólisis de lactonas con aminas . Esta reacción es importante en la síntesis de poliésteres y poliamidas, materiales ampliamente utilizados en textiles y envases.
[2 + 2] Cicloadiciones de Siloxi-Alquinos con Compuestos Carbonílicos
El compuesto puede catalizar [2 + 2] cicloadiciones de siloxi-alquinos con compuestos carbonílicos . Esta reacción es un paso clave en la síntesis de varios productos naturales y productos farmacéuticos.
Cicioisomerización de 1,6-Dienes
This compound puede catalizar la cicloisomerización de 1,6-dienos . Esta reacción se utiliza en la síntesis de compuestos cíclicos, que son prevalentes en productos naturales y fármacos.
Acilación de Friedel-Crafts
Este compuesto se puede utilizar como catalizador en la acilación de Friedel-Crafts
Safety and Hazards
Magnesium bis(trifluoromethylsulfonyl)imide is classified as a dangerous substance. It causes severe skin burns and eye damage . Protective measures such as wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and using only under a chemical fume hood are recommended .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Magnesium bis(trifluoromethylsulfonyl)imide, also known as magnesium triflimide, is a strong magnesium Lewis acid . It primarily targets various organic reactions, acting as an inorganic catalyst .
Mode of Action
The compound interacts with its targets by facilitating various organic reactions. These include acetylation of phenols and alcohols, aminolysis of lactones with amines, [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds, cycloisomerization of 1,6-dienes, and Friedel-Crafts acylation .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is used in the synthesis of dihydropyrazoles by reaction of nitrilimines with alkenes . It also plays a role in the synthesis of coumarins .
Pharmacokinetics
It’s worth noting that the compound is used in ionic conductivity studies, transference number measurements, and electrochemical properties of gel polymer electrolyte (gpe) systems .
Result of Action
The result of the compound’s action is the facilitation of various organic reactions, leading to the synthesis of different compounds such as dihydropyrazoles and coumarins .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is used in the development of a Mg2±based room-temperature solvate ionic liquid (SIL) electrolyte . The phase behavior of binary mixtures of triglyme (G3) and Mg [TFSA]2 was investigated, and it was found that G3 and Mg [TFSA]2 form a thermally stable complex .
Propiedades
IUPAC Name |
magnesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBPGIDUUNBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MgN2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133395-16-1 | |
| Record name | Magnesium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Magnesium Bis(trifluoromethylsulfonyl)imide suitable for magnesium-based battery technologies?
A1: Magnesium Bis(trifluoromethylsulfonyl)imide (Mg(TFSI)₂), when dissolved in organic solvents like N,N-dimethylformamide (DMF), exhibits promising characteristics as an electrolyte in magnesium batteries. Research [] shows that Mg(TFSI)₂/DMF electrolytes enable reversible intercalation of Mg²⁺ ions into graphite electrodes. This intercalation, confirmed by XRD measurements, demonstrates the potential of Mg(TFSI)₂ in facilitating magnesium ion transport and storage within a battery system.
Q2: What is the significance of conductivity in these applications, and how does Mg(TFSI)₂ perform?
A2: Electrolyte conductivity is crucial for efficient ion transport and thus, battery performance. Studies [] indicate that Mg(TFSI)₂/DMF electrolytes reach maximum conductivity at a specific concentration (0.5 M) across a wide temperature range (-20 °C to +60 °C). This finding suggests that Mg(TFSI)₂ can maintain good ionic conductivity even under varying temperature conditions, a desirable feature for practical battery applications.
Q3: How does the structure of Magnesium Bis(trifluoromethylsulfonyl)imide relate to its applications?
A3: Magnesium Bis(trifluoromethylsulfonyl)imide is a strong Lewis acid []. Its molecular formula is C₄F₁₂MgN₂O₈S₄, and it has a molecular weight of 583.82 g/mol. The strong Lewis acidity allows it to act as a catalyst in various chemical reactions. Additionally, its structure, with the bis(trifluoromethylsulfonyl)imide anion, makes it highly soluble in organic solvents, a crucial property for its use in electrolytes for magnesium batteries [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















